![molecular formula C11H10ClN3O B6590490 N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 1087788-45-1](/img/structure/B6590490.png)
N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide, commonly known as Clotrimazole, is a synthetic antifungal agent that belongs to the imidazole class of compounds. Clotrimazole is widely used in the treatment of fungal infections such as athlete's foot, ringworm, and jock itch. The compound is also used in the treatment of vaginal yeast infections and oral thrush.
Mechanism of Action
Clotrimazole works by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. The compound binds to the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol. This results in the accumulation of toxic sterol intermediates, which disrupt the fungal cell membrane and ultimately lead to cell death.
Biochemical and Physiological Effects
Clotrimazole has been shown to have a low toxicity profile and is generally well-tolerated by patients. The compound is rapidly absorbed after oral administration and is extensively metabolized in the liver. Clotrimazole has a half-life of approximately 2 hours and is excreted primarily in the urine.
Advantages and Limitations for Lab Experiments
Clotrimazole is a widely used antifungal agent in laboratory experiments due to its broad-spectrum activity and low toxicity profile. However, the compound has certain limitations, such as its poor solubility in water and the potential for drug interactions.
Future Directions
There are several areas of research that could benefit from further investigation of Clotrimazole. One potential direction is the development of novel formulations of the compound that improve its solubility and bioavailability. Another area of interest is the investigation of Clotrimazole's potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of Clotrimazole and to identify potential drug targets for the development of new antifungal agents.
Synthesis Methods
The synthesis of Clotrimazole involves the condensation of 2-chlorobenzyl chloride with imidazole-1-carboxylic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with triethylamine and chloroform to produce Clotrimazole. The overall yield of this synthesis method is approximately 60%.
Scientific Research Applications
Clotrimazole has been extensively studied for its antifungal activity. The compound has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. Clotrimazole has also been investigated for its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]imidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-10-4-2-1-3-9(10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSGTFXIGLDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide |
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